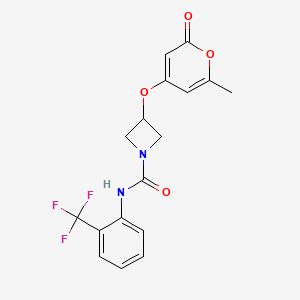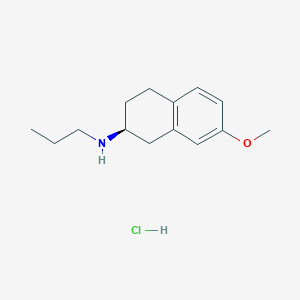
(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride, also known as 7-MeO-APT, is a synthetic compound that belongs to the family of tetralin derivatives. It is a potent and selective agonist of the dopamine D3 receptor and has been studied for its potential therapeutic applications in treating various neurological and psychiatric disorders.
Mechanism of Action
(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride acts as a selective agonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical dopamine pathways in the brain. Activation of the D3 receptor by (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride leads to an increase in dopamine release, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride can modulate dopamine release in various brain regions, including the nucleus accumbens, prefrontal cortex, and striatum. The compound has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride in laboratory experiments is its high selectivity for the dopamine D3 receptor, which allows for more specific and targeted studies. However, the compound's potency and selectivity can also present challenges in terms of dosing and interpretation of results.
Future Directions
There are several potential future directions for research on (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride. One area of interest is its potential as a therapeutic agent for drug addiction, particularly in the context of opioid addiction. Another area of research is the compound's effects on cognitive function and memory, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride and its potential as a neuroprotective agent.
Synthesis Methods
The synthesis of (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride involves several steps, including the protection of the amine group, the alkylation of the tetralin ring, and the removal of the protecting group. The final product is obtained as a hydrochloride salt. The synthesis of (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride has been described in several research papers, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
The selective activation of dopamine D3 receptors by (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride has been shown to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. The compound has also been studied for its effects on cognitive function and memory, as well as its potential as a neuroprotective agent in Parkinson's disease.
properties
IUPAC Name |
(2S)-7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H/t13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSBFQXBFQPSSC-ZOWNYOTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)C=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

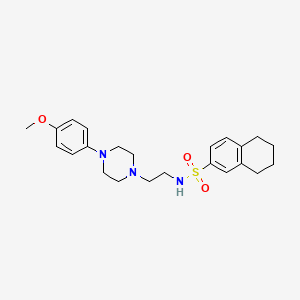
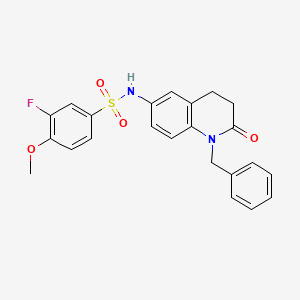
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2632302.png)
![N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2632304.png)
![ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2632305.png)

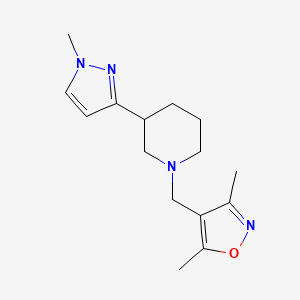
![4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine](/img/structure/B2632308.png)
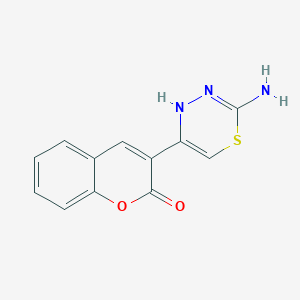

![1-[(2-Methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2632315.png)
![methyl 4,5-dimethoxy-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2632316.png)
